molecular formula C10H15N3O B2718439 (1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1420970-32-6

(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2718439
CAS No.: 1420970-32-6
M. Wt: 193.25
InChI Key: OOOXSNTVOGBLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound that features a pyrrolidine ring substituted with a pyrazine moiety and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol typically involves the reaction of 3-methylpyrazine with pyrrolidine derivatives under specific conditions. One common method includes the nucleophilic addition of pyrrolidine to 3-methylpyrazine, followed by reduction to introduce the hydroxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids.
  • Reduction of the pyrazine ring yields dihydropyrazine derivatives.
  • Substitution reactions yield various functionalized pyrazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydroxymethyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

    (1-(2-Methoxyethyl)pyrrolidin-3-yl)methanol: Similar structure but with a methoxyethyl group instead of a pyrazine moiety.

    Pyrrolidin-2-ones: Compounds with a similar pyrrolidine ring but different functional groups.

    Pyrazine derivatives: Compounds with a pyrazine ring but different substituents.

Uniqueness: (1-(3-Methylpyrazin-2-yl)pyrrolidin-2-yl)methanol is unique due to the combination of the pyrazine and pyrrolidine rings, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[1-(3-methylpyrazin-2-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(13)7-14/h4-5,9,14H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOXSNTVOGBLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCCC2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.